REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:7]([CH3:9])([CH3:8])[CH:6]([CH:10]=[O:11])[C:5]([CH3:12])=[CH:4][CH2:3]1.[OH-].[K+].[Cl-].[Na+]>CO>[CH3:1][CH:2]1[C:7]([CH3:8])([CH3:9])[C:6]([CH:10]=[O:11])=[C:5]([CH3:12])[CH2:4][CH2:3]1 |f:1.2,3.4|
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Name
|
|
Quantity
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16.6 g
|
Type
|
reactant
|
Smiles
|
CC1CC=C(C(C1(C)C)C=O)C
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
110 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
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ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
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extracted 5 times with 50 ml of ether at a time
|
Type
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WASH
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Details
|
The combined extracts were washed twice with 50 ml of saturated sodium chloride solution at a time
|
Type
|
DRY_WITH_MATERIAL
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Details
|
were dried with anhydrous sodium sulfate
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |